molecular formula C22H20Cl2N4O2 B11058174 1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B11058174
M. Wt: 443.3 g/mol
InChI Key: FEEPHGRPKJSATG-UHFFFAOYSA-N
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Description

1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxy group, and a naphthyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Naphthyridine Core: The initial step involves the formation of the naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as pyridine derivatives with suitable reagents under controlled conditions.

    Introduction of Substituents: The dichlorophenyl and methoxy groups are introduced through substitution reactions. This often involves the use of halogenated precursors and methoxy-containing reagents.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The dichlorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, methoxy-containing reagents.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine Derivatives: These compounds share the naphthyridine core but differ in their substituents.

    Quinolines and Isoquinolines: Structurally similar but with different ring systems and substituents.

Uniqueness

1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and methoxy groups, along with the naphthyridine core, make it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H20Cl2N4O2

Molecular Weight

443.3 g/mol

IUPAC Name

1-amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,8,10-tetrahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C22H20Cl2N4O2/c1-22(2)7-14-17(15(29)8-22)16(10-4-5-12(23)13(24)6-10)18-19(27-14)11(9-25)21(30-3)28-20(18)26/h4-6,16,27H,7-8H2,1-3H3,(H2,26,28)

InChI Key

FEEPHGRPKJSATG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N=C(C(=C3N2)C#N)OC)N)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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